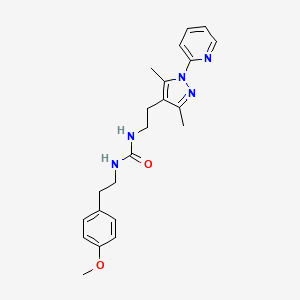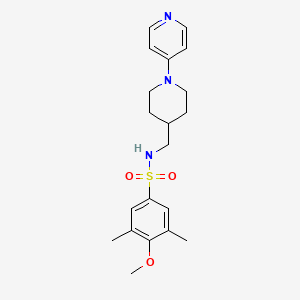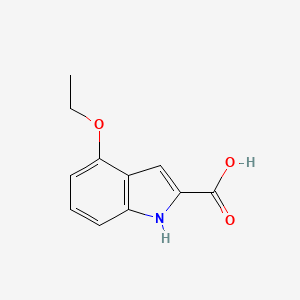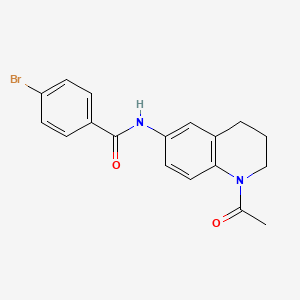![molecular formula C27H26ClN3O2S B2546072 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-97-3](/img/no-structure.png)
2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C27H26ClN3O2S and its molecular weight is 492.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Activity
New hexahydropyrimido[5,4-c]quinoline derivatives were prepared through a two-step process starting from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates. These compounds were evaluated for their antioxidant properties using scavenging effects on DPPH radicals and hydroxyl radicals. It was found that compounds containing a thiourea moiety exhibited better activity, showcasing their potential as antioxidant agents (Ismaili et al., 2008).
Reduction of Inactivated Carbonyl Compounds
The compound 1,5-Dihydropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (1,5-dihydro-5-deazaflavin) demonstrated the ability to reduce inactivated carbonyl compounds in acetic acid in the presence of hydrochloric acid, yielding corresponding alcohols. This showcases its reductive capabilities and potential applications in organic synthesis (YonedaFumio et al., 1978).
Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Activities
A series of 2-thioxopyrimido[4,5-b]quinoline derivatives were synthesized and investigated for their potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. Notably, some compounds exhibited significant activity against both gram-negative and gram-positive bacteria, as well as potent anti-inflammatory and analgesic activities, highlighting their therapeutic potential (El-Gazzar et al., 2009).
Hantzsch-like Synthesis
Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores were synthesized via a Hantzsch-like reaction, using multicomponent reactions involving bis(sulfanediyl)bis(6-aminopyrimidin-4(1H)-ones). This novel synthetic approach offers a pathway to a diverse set of compounds with potential for further pharmacological exploration (Diab et al., 2021).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of the tetrahydropyrimidoquinoline core followed by the introduction of the 2-chlorobenzylthio and 4-isopropylphenyl substituents.", "Starting Materials": [ "2-aminobenzamide", "2-chlorobenzaldehyde", "isopropylbenzene", "thiophenol", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "triethylamine", "dimethylformamide", "phosphorus oxychloride", "ethanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-chlorobenzyl)thiophenol by reacting 2-chlorobenzaldehyde with thiophenol in the presence of sodium hydroxide.", "Step 2: Synthesis of 7-chloro-4-hydroxyquinoline by reacting 2-aminobenzamide with chloroacetyl chloride in the presence of triethylamine and dimethylformamide, followed by cyclization with phosphorus oxychloride.", "Step 3: Synthesis of 7-chloro-4-(2-chlorobenzylthio)quinoline by reacting 7-chloro-4-hydroxyquinoline with 2-(2-chlorobenzyl)thiophenol in the presence of triethylamine and dimethylformamide.", "Step 4: Synthesis of 7-chloro-4-(2-chlorobenzylthio)-5-(4-isopropylphenyl)quinoline by reacting 7-chloro-4-(2-chlorobenzylthio)quinoline with isopropylbenzene in the presence of acetic anhydride and sodium acetate.", "Step 5: Synthesis of 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione by reacting 7-chloro-4-(2-chlorobenzylthio)-5-(4-isopropylphenyl)quinoline with acetic anhydride and sodium bicarbonate in ethanol, followed by cyclization with hydrochloric acid and water." ] } | |
CAS No. |
537043-97-3 |
Molecular Formula |
C27H26ClN3O2S |
Molecular Weight |
492.03 |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(4-propan-2-ylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26ClN3O2S/c1-15(2)16-10-12-17(13-11-16)22-23-20(8-5-9-21(23)32)29-25-24(22)26(33)31-27(30-25)34-14-18-6-3-4-7-19(18)28/h3-4,6-7,10-13,15,22H,5,8-9,14H2,1-2H3,(H2,29,30,31,33) |
InChI Key |
QORXHCRXNCSEOW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2545991.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)
![8-[(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2545996.png)
![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol](/img/structure/B2546005.png)
![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)


